N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Efficient synthesis methods for carboxylic acid moieties similar to 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride have been developed. For example, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a related compound, demonstrating complex chemical processes involved in the synthesis of similar structures (Hirokawa, Horikawa, & Kato, 2000).
Chemical Transformations and Derivatives : Research by Sibi, Stessman, Schultz, Christensen, Lu, and Marvin (1995) highlights the conversion of carboxylic acids into N-methoxy-N-methylamides, showcasing the chemical transformations relevant to compounds like 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride (Sibi et al., 1995).
Antimicrobial Activity : Kolisnyk, Vlasov, Kovalenko, Osolodchenko, and Chernykh (2015) studied the antimicrobial activity of compounds structurally related to 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride, providing insights into potential biological applications (Kolisnyk et al., 2015).
Quantum-Chemical Calculations : Volod’kin, Zaikov, Burlakova, and Lomakin (2013) conducted quantum-chemical calculations to study the properties of similar compounds. This research aids in understanding the chemical and physical properties of 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride and related substances (Volod’kin et al., 2013).
Lipophilicity and Intermolecular Interactions : Katrusiak, Piechowiak, and Katrusiak (2011) explored the effects of methylation on intermolecular interactions and lipophilicity for compounds similar to 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride. Such studies are crucial for understanding the compound's behavior in different environments (Katrusiak, Piechowiak, & Katrusiak, 2011).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-4-2-3-10(15-11)9-5-7-14-8-6-9;;/h2-4,9,14H,5-8H2,1H3,(H,13,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGMVYLHPCMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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